5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN4O/c19-13-6-4-12(5-7-13)10-23-11-21-17-16(18(23)25)9-22-24(17)15-3-1-2-14(20)8-15/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGPHAUCOSCQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.
Cyclization to Form the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anti-Inflammatory Activity
One of the primary applications of this compound is its role as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II. COX-II inhibitors are crucial in treating inflammatory conditions and pain management. Recent studies have highlighted:
- Inhibition Potency : Compounds similar to 5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit significant inhibitory activity against COX-II, with some derivatives showing IC50 values comparable to established drugs like Celecoxib .
- Selectivity : The design of pyrazolo derivatives has been focused on enhancing selectivity towards COX-II while minimizing gastrointestinal side effects associated with non-selective NSAIDs .
Anticancer Potential
The compound's structure is conducive to interactions with various biological targets involved in cancer progression:
- Targeting Kinases : Research indicates that pyrazolo derivatives can inhibit specific kinases involved in cancer signaling pathways. For instance, compounds derived from this scaffold have shown promise in inhibiting protein kinase D (PKD), which plays a role in tumor growth and metastasis .
- Cell Line Studies : In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives:
Key Observations
Substituent Effects on Bioactivity: The 3-chlorophenyl group (as in Compound 35 ) correlates with antiproliferative activity in glioma cells. The target compound’s 3-chlorophenyl substituent may confer similar properties. Halogen positioning matters: 4-Bromobenzyl (target compound) vs.
Synthetic Efficiency: Analogs with methyl or fluorobenzylthio groups (e.g., 15b ) achieve moderate yields (44–70%), while coumarin-fused derivatives () reach 75% yield using FeCl3-SiO2 catalysis. The target compound’s synthesis route is unspecified but may benefit from Preyssler nanoparticle catalysts, which improve eco-friendliness and yield in related compounds .
Triazolylmethyl (Compound 35 ) enhances solubility in DMSO, whereas bromobenzyl may reduce solubility, necessitating formulation optimizations.
Biological Target Specificity :
- Pyrazolo-pyrimidines with thioether or trifluoromethyl groups (e.g., ) show PDE9 inhibition, suggesting substituent-dependent target selectivity. The target compound’s bromine and chlorine atoms may favor kinase or DNA damage response targets.
Biological Activity
5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, identified by its CAS number 891113-42-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
- Molecular Formula : C18H12BrClN4O
- Molecular Weight : 415.7 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is significant in the design of various pharmacologically active agents.
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. The compound has shown promising results in vitro against various cancer cell lines.
-
In Vitro Studies :
- Cell Lines Tested : A549 (lung cancer) and HCT-116 (colon cancer).
- Results : The compound exhibited significant anti-proliferative activity with IC50 values comparable to established EGFR inhibitors. For instance, compounds derived from similar scaffolds demonstrated IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
-
Mechanism of Action :
- Apoptosis Induction : Flow cytometric analyses indicated that treatment with the compound resulted in an increase in apoptotic cells and cell cycle arrest at the S and G2/M phases.
- BAX/Bcl-2 Ratio : The compound induced an increase in the BAX/Bcl-2 ratio by 8.8-fold, suggesting a pro-apoptotic effect .
Structure-Activity Relationships (SAR)
The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold have been critical in enhancing biological activity:
- Substituents : The presence of bromine and chlorine atoms on the benzyl and phenyl rings respectively has been linked to increased potency against EGFR.
- Comparative Analysis : Other derivatives with similar structures have also been synthesized and evaluated, revealing a trend where specific substitutions lead to enhanced inhibitory effects on EGFR .
Table 1: Summary of Biological Activity
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 12b | A549 | 8.21 | Apoptosis induction |
| Compound 12b | HCT-116 | 19.56 | Cell cycle arrest |
| Similar Derivative | EGFR WT | 0.016 | EGFR inhibition |
| Similar Derivative | EGFR T790M | 0.236 | EGFR inhibition |
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. These studies confirmed that modifications at specific positions on the pyrazole ring significantly impacted their anticancer efficacy and selectivity towards EGFR .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing pyrazolo[3,4-d]pyrimidin-4-one derivatives, and how can they be adapted for this compound?
- Methodological Answer : A common approach involves cyclocondensation of pyrazole precursors with substituted aldehydes or ketones. For example, pyrazolo-pyrimidinones are synthesized via multi-step reactions involving cyclization using reagents like phosphoryl chloride (POCl₃) or malononitrile derivatives under reflux conditions . For the target compound, substituting the bromobenzyl and chlorophenyl groups would require optimized coupling steps, such as Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, followed by purification via column chromatography .
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves spatial arrangements, as demonstrated for structurally similar pyrazolo-pyrimidinones, where dihedral angles between aromatic rings and heterocyclic cores are analyzed . For this compound, single-crystal X-ray diffraction would clarify steric interactions between the bromobenzyl and chlorophenyl groups .
Q. What safety protocols are recommended for handling halogenated pyrazolo-pyrimidinones?
- Methodological Answer : Halogenated derivatives (e.g., bromo- and chloro-substituted compounds) often exhibit toxicity and require handling in fume hoods with nitrile gloves and lab coats. Hazard statements (e.g., H315, H319, H335) indicate risks of skin irritation and respiratory sensitization, necessitating adherence to GBZ 2.1-2007 or OSHA guidelines for workplace exposure limits .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what are its potential targets?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps), while molecular docking simulates interactions with enzymes like carbonic anhydrase or prostaglandin synthases. For example, pyrazolo-pyrimidinones with halogen substituents show affinity for hydrophobic enzyme pockets, as seen in studies of COX-2 inhibitors . MD simulations (e.g., 100 ns trajectories) can validate binding stability.
Q. What experimental strategies resolve contradictions in biological activity data for halogenated pyrazolo-pyrimidinones?
- Methodological Answer : Discrepancies in activity (e.g., inactive anticancer compounds vs. potent antimicrobials) may arise from assay conditions or substituent effects. Systematic SAR studies are required, varying halogen positions (para vs. meta) and testing in multiple cell lines with controls for cytotoxicity (e.g., MTT assays). For instance, 3-chlorophenyl groups may enhance membrane permeability compared to 4-chloro derivatives .
Q. How can environmental fate studies evaluate the persistence of this compound in ecosystems?
- Methodological Answer : Follow protocols from projects like INCHEMBIOL to assess biodegradation, photolysis, and bioaccumulation. High-performance liquid chromatography (HPLC) with UV detection monitors degradation products, while OECD 301F tests measure aerobic biodegradation. Brominated aromatics often persist longer than chlorinated analogs due to stronger C-Br bonds, requiring advanced oxidation processes (AOPs) for remediation .
Q. What strategies optimize reaction yields for large-scale synthesis without compromising purity?
- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, PCC (pyridinium chlorochromate) oxidation in DMF achieves high yields (72%) for pyrazole aldehydes but requires strict control of stoichiometry to avoid over-oxidation . Continuous-flow reactors improve scalability and reduce hazardous waste compared to batch processes .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
